molecular formula C12H12ClNO3 B13032424 6-Chloro-2-cyclopropyl-2-methyl-5-nitro-2,3-dihydrobenzofuran

6-Chloro-2-cyclopropyl-2-methyl-5-nitro-2,3-dihydrobenzofuran

Cat. No.: B13032424
M. Wt: 253.68 g/mol
InChI Key: HRXLTACQKCPBDS-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropyl-2-methyl-5-nitro-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclopropyl-2-methyl-5-nitro-2,3-dihydrobenzofuran typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclopropyl-2-methyl-5-nitro-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Chloro-2-cyclopropyl-2-methyl-5-amino-2,3-dihydrobenzofuran.

Scientific Research Applications

6-Chloro-2-cyclopropyl-2-methyl-5-nitro-2,3-dihydrobenzofuran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropyl-2-methyl-5-nitro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methyl-5-nitrobenzofuran
  • 2-Cyclopropyl-5-nitrobenzofuran
  • 2-Methyl-5-nitrobenzofuran

Uniqueness

6-Chloro-2-cyclopropyl-2-methyl-5-nitro-2,3-dihydrobenzofuran is unique due to the presence of both the cyclopropyl and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

6-chloro-2-cyclopropyl-2-methyl-5-nitro-3H-1-benzofuran

InChI

InChI=1S/C12H12ClNO3/c1-12(8-2-3-8)6-7-4-10(14(15)16)9(13)5-11(7)17-12/h4-5,8H,2-3,6H2,1H3

InChI Key

HRXLTACQKCPBDS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2O1)Cl)[N+](=O)[O-])C3CC3

Origin of Product

United States

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